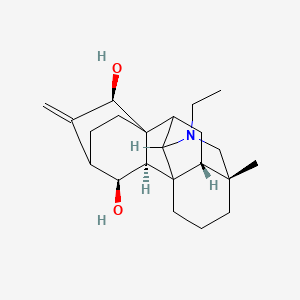
PHENACETOLIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenacetolin is a chemical compound known for its use as an indicator in various chemical reactions. It is a yellowish-brown powder that is slightly soluble in water and more soluble in alcohol . This compound has been employed particularly for mixtures of alkali hydroxides and carbonates, where it changes color based on the pH of the solution .
Preparation Methods
Phenacetolin can be synthesized through a series of organic reactions. One common method involves the Williamson ether synthesis, where an alkyl halide reacts with the conjugate base of an alcohol or phenol . In this process, ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is then recrystallized from water . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phenacetolin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride.
Scientific Research Applications
Phenacetolin has a broad range of scientific research applications:
Mechanism of Action
The mechanism of action of Phenacetolin as an indicator involves its ability to change color based on the pH of the solution. In alkaline conditions, it exhibits a yellow color, which changes to red when the hydroxide is neutralized and back to yellow when the carbonate is fully decomposed by acid . This color change is due to the structural changes in the molecule in response to the pH of the solution.
Comparison with Similar Compounds
Phenacetolin can be compared with other similar compounds such as:
Phenacetin: Both compounds have similar chemical structures, but Phenacetin is primarily used as an analgesic and antipyretic.
Phenoxyacetamide Derivatives: These compounds have been studied for their pharmacological activities and potential therapeutic applications.
This compound is unique in its specific use as an indicator, particularly for mixtures of alkali hydroxides and carbonates, which sets it apart from other similar compounds .
Properties
CAS No. |
1340-26-7 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
0 |
Synonyms |
PHENACETOLIN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



